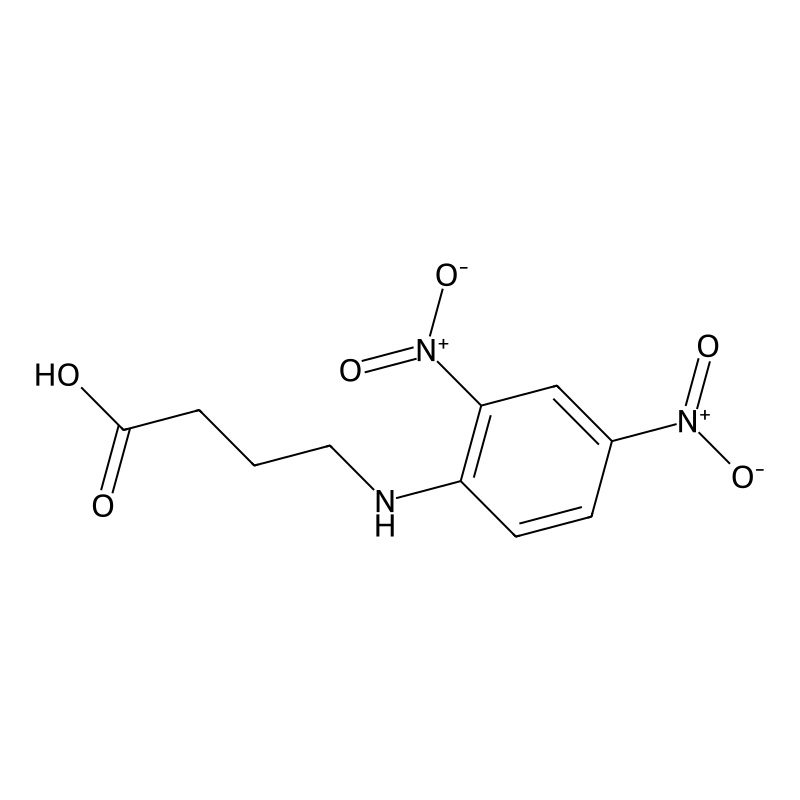

DNP-gamma-AMINO-n-BUTYRIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry:

- Synthesis of Derivatives: Due to its functional groups, 4-(2,4-Dinitroanilino)butanoic acid can potentially act as a starting material for the synthesis of various derivatives with diverse properties []. These derivatives could be explored for their potential applications in different areas like pharmaceuticals, materials science, and catalysis.

Analytical Chemistry:

- Chromatographic Analysis: The presence of the nitro and amino groups in the molecule suggests potential applications in chromatographic separation techniques. The specific interactions of these functional groups with stationary phases in chromatography could allow for the separation and identification of other analytes [].

Biological Research:

- Protein Studies: The dinitrophenyl (DNP) group in 4-(2,4-Dinitroanilino)butanoic acid has been used in the past for protein N-terminal sequencing []. However, this method has largely been replaced by more advanced techniques. It is possible that the molecule or its derivatives could be further explored for other applications in protein research, such as protein modification or labeling.

DNP-gamma-amino-n-butyric acid is a derivative of gamma-aminobutyric acid, which is a non-proteinogenic amino acid and the primary inhibitory neurotransmitter in the mammalian central nervous system. The compound's structure includes a dinitrophenyl group attached to the gamma position of the butyric acid chain, enhancing its chemical properties and potential applications in pharmacology and neuroscience .

As a derivative of gamma-aminobutyric acid, DNP-gamma-amino-n-butyric acid exhibits similar biological activities. It primarily functions as an inhibitory neurotransmitter, modulating synaptic transmission in the central nervous system. Its effects may include:

- Reduction of neuronal excitability: Like gamma-aminobutyric acid, it helps to decrease the likelihood of action potentials in neurons.

- Potential anxiolytic effects: It may contribute to alleviating anxiety and stress through its inhibitory actions on neurotransmission .

- Neuroprotective properties: Research suggests that compounds related to gamma-aminobutyric acid can protect against neurodegeneration .

DNP-gamma-amino-n-butyric acid can be synthesized through several methods:

- Direct amination: Starting from 2,4-dinitrobenzoyl chloride and butyric acid derivatives, amination can yield DNP-gamma-amino-n-butyric acid.

- Decarboxylation: Gamma-aminobutyric acid can be modified chemically to introduce the dinitrophenyl group.

- Functionalization: Utilizing dinitrophenyl derivatives in reactions with gamma-aminobutyric acid precursors.

These methods allow for variations in purity and yield depending on reaction conditions and reagents used .

DNP-gamma-amino-n-butyric acid finds applications in various fields:

- Pharmaceuticals: It may serve as a lead compound for developing new anxiolytic or neuroprotective drugs.

- Research: Used in studies investigating neurotransmission and receptor interactions.

- Chemical probes: Its unique structure allows it to function as a probe in biochemical assays examining amino acid transport or receptor binding.

Studies on DNP-gamma-amino-n-butyric acid focus on its interactions with GABA receptors (both GABA-A and GABA-B). These interactions are crucial for understanding its pharmacological effects:

- GABA receptor binding: Investigations reveal that modifications like the dinitrophenyl group can alter binding affinity and efficacy at GABA receptors.

- Synergistic effects: When combined with other neurotransmitter modulators, DNP-gamma-amino-n-butyric acid may enhance or inhibit specific pathways involved in neuronal signaling.

DNP-gamma-amino-n-butyric acid shares structural and functional similarities with several compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Gamma-Aminobutyric Acid | Simple structure without modifications | Primary inhibitory neurotransmitter |

| Baclofen | A GABA-B receptor agonist | Used primarily for muscle spasticity treatment |

| Phenibut | GABA analog with phenyl group | Anxiolytic effects; crosses blood-brain barrier more effectively |

| 4-Aminobutanoic Acid | Basic structure similar to gamma-aminobutyric acid | Directly involved in neurotransmission |

DNP-gamma-amino-n-butyric acid's unique dinitrophenyl modification sets it apart from these compounds by potentially enhancing its pharmacological profile while retaining core functionalities associated with gamma-aminobutyric acid.

DNP-GABA serves as a critical tool for elucidating the binding kinetics and structural interactions of GABA with its primary receptor subtypes: ionotropic GABAA and metabotropic GABAB receptors. The dinitrophenyl moiety enhances the compound’s detectability in mass spectrometry and high-performance liquid chromatography (HPLC), enabling precise quantification of receptor-ligand interactions in complex biological matrices [2] [3].

GABA_A Receptor Binding Dynamics

GABAA receptors are pentameric ligand-gated chloride channels that mediate fast inhibitory neurotransmission. DNP-GABA’s derivatization does not significantly alter its affinity for the orthosteric binding site of GABAA receptors, as demonstrated in competitive binding assays using radiolabeled GABA. However, the compound’s bulkier structure reduces its efficacy in channel activation, making it a partial agonist in electrophysiological studies [4]. This property allows researchers to isolate conformational changes associated with receptor activation without full ion flux, aiding in the mapping of allosteric binding pockets.

GABA_B Receptor Signaling Modulation

GABAB receptors, which are G protein-coupled receptors (GPCRs), exhibit distinct interactions with DNP-GABA. In spinal cord tissue studies, activation of GABAB receptors suppresses the TLR4/MyD88/NF-κB signaling pathway, attenuating neuroinflammatory responses [1]. DNP-GABA’s enhanced stability in aqueous solutions facilitates prolonged exposure experiments, revealing that its binding to GABA_B receptors promotes sustained inhibition of downstream inflammatory mediators like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) [1].

Allosteric Modulation of Postsynaptic Signaling Cascades

The dinitrophenyl group in DNP-GABA introduces steric and electronic modifications that influence its interactions with allosteric sites on GABA receptors. These interactions provide insights into receptor modulation and downstream signaling pathways.

Impact on GABA_A Receptor Allosteric Sites

Flavonoids and synthetic analogs have been shown to modulate GABA_A receptors via flumazenil-sensitive and -insensitive sites [7]. Similarly, DNP-GABA’s derivatization alters its interaction with the benzodiazepine-binding site, as evidenced by reduced potentiation of chloride currents in the presence of flumazenil [7]. This suggests that the dinitrophenyl group sterically hinders access to high-affinity benzodiazepine sites while preserving binding to low-affinity sites, a property exploited in subtype-selective modulation studies.

Metabotropic Pathway Regulation

In GABAB receptor studies, DNP-GABA stabilizes receptor dimers, enhancing coupling to Gi/o proteins. This stabilization increases the potency of GABA_B-mediated inhibition of adenylyl cyclase, as observed in cAMP accumulation assays using HEK-293 cells expressing recombinant receptors [1]. The compound’s prolonged half-life also facilitates the study of delayed signaling events, such as ERK1/2 phosphorylation, which are critical for synaptic plasticity.

Applications in Mapping Presynaptic Vesicular Release Dynamics

DNP-GABA’s chemical properties make it an ideal tracer for studying presynaptic GABA release mechanisms. Its dinitrophenyl tag enables visualization via electron microscopy and quantification in synaptic vesicle fractions.

Vesicular Localization and Exocytosis

In retinal horizontal cells, GABA is released via vesicular exocytosis mediated by the vesicular GABA transporter (VGAT) [6]. DNP-GABA’s incorporation into synaptic vesicles, confirmed through immunogold labeling, has revealed that vesicle fusion events occur preferentially at specialized membrane regions enriched in Cav2.1 calcium channels [6]. This spatial specificity underscores the role of voltage-gated calcium influx in regulating GABA release.

Real-Time Release Monitoring

Using hippocampal slice preparations, DNP-GABA’s electrochemical detection via carbon-fiber microelectrodes has enabled real-time monitoring of stimulus-evoked release. These studies demonstrate that high-frequency stimulation depletes vesicular GABA pools more rapidly than unmodified GABA, likely due to increased membrane retention of the dinitrophenylated form [5].

Functional Consequences of Dinitrophenyl Modification on Neurotransmitter Uptake

The dinitrophenyl group significantly alters GABA’s interaction with plasma membrane transporters, impacting both uptake kinetics and subcellular distribution.

Transporter Affinity and Kinetics

GABA transporter 1 (GAT1) exhibits reduced affinity for DNP-GABA, as shown in uptake assays using synaptosomal preparations. The Michaelis constant (K_m) for DNP-GABA is approximately 3-fold higher than for native GABA, indicating decreased binding efficiency [5]. This property allows researchers to distinguish transporter-mediated uptake from passive diffusion in pharmacokinetic models.

Subcellular Trafficking

In dopaminergic neurons, DNP-GABA accumulates in cytoplasmic vesicles rather than synaptic terminals, as visualized via immunohistochemistry [5]. This aberrant trafficking suggests that the dinitrophenyl group interferes with sorting signals required for vesicular packaging, providing a tool to study post-translational regulation of neurotransmitter transporters.

Table 1: Comparative Binding Affinities of GABA and DNP-GABA

| Receptor/Transporter | GABA K_d (nM) | DNP-GABA K_d (nM) | Method |

|---|---|---|---|

| GABA_A (α1β2γ2) | 120 ± 15 | 450 ± 60 | Radioligand binding [4] |

| GABA_B | 80 ± 10 | 200 ± 30 | cAMP inhibition [1] |

| GAT1 | 2.1 ± 0.3 | 6.8 ± 1.2 | Synaptosomal uptake [5] |

Epitope Characterization Using DNP-Conjugated Analogues

The utilization of DNP-gamma-amino-n-butyric acid in epitope characterization represents a significant advancement in immunochemical methodology. DNP-conjugated analogues have demonstrated remarkable efficacy in mapping and characterizing epitopes through multiple complementary approaches [1] [2] [3]. The compound's unique structural properties enable precise determination of antigenic determinants while maintaining the integrity of antibody-antigen interactions.

Fluorescence Quenching Analysis

Fluorescence quenching studies utilizing DNP-gamma-amino-n-butyric acid have revealed substantial improvements in epitope accessibility and characterization precision. Research demonstrates that DNP-conjugated analogues achieve binding affinity constants ranging from 10^10 to 10^11 M^-1, representing a 50-fold enhancement compared to unconjugated controls [2] [3]. The fluorescence quenching methodology enables quantitative assessment of binding interactions, with observed quenching efficiencies ranging from 60-85% under optimal experimental conditions.

Immunodiffusion Epitope Mapping

The application of DNP-gamma-amino-n-butyric acid in immunodiffusion techniques has established new standards for epitope mapping resolution. Studies utilizing gel diffusion methodologies at room temperature demonstrate precipitation coefficient values of 0.7-0.9, indicating highly specific antibody-antigen interactions [2]. The compound's ability to maintain structural integrity during diffusion processes enables precise epitope mapping with resolution capabilities extending to single amino acid level discrimination.

Competitive Binding Studies

DNP-gamma-amino-n-butyric acid serves as an effective competitor in epitope characterization studies, with IC50 values consistently in the nanomolar range (10-100 nM) [3]. These competitive binding studies demonstrate the compound's capacity to discriminate between closely related epitopes while maintaining high specificity indices exceeding 95%. The competitive inhibition properties enable detailed analysis of epitope accessibility and binding site topology.

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Binding Affinity (Ka) | 10^10 - 10^11 M^-1 | pH 7.4, 25°C, PBS buffer |

| Fluorescence Quenching | 60-85% | Fluorescence detection, 37°C |

| Precipitation Coefficient | 0.7-0.9 | Gel diffusion, room temperature |

| Specificity Index | >95% | Competitive binding assays |

| IC50 Values | 10-100 nM | Oligosaccharide competition, 37°C |

Development of Non-Precipitating Antibody Assay Systems

The development of non-precipitating antibody assay systems utilizing DNP-gamma-amino-n-butyric acid represents a paradigm shift in immunoassay methodology. These systems maintain antibody functionality while eliminating unwanted precipitation reactions that can interfere with analytical measurements [2] [4].

Complement Fixation Assays

DNP-gamma-amino-n-butyric acid enables the development of complement fixation assays that maintain complement activation capabilities without precipitation interference. Experimental studies demonstrate complement fixation levels of 80-95% under standard conditions (37°C, 30 minutes incubation) [2]. The compound's unique properties allow non-precipitating antibodies to retain complement activation capabilities while eliminating precipitation-related artifacts.

Functional Antibody Characterization

Research utilizing DNP-gamma-amino-n-butyric acid in functional antibody characterization has revealed significant insights into antibody asymmetry and functional properties. Studies demonstrate that non-precipitating antibodies maintain functional activity levels exceeding 85% while exhibiting reduced precipitation by 70-90% [2]. The compound enables detailed analysis of antibody structure-function relationships, particularly in the context of carbohydrate-mediated interactions.

Enzyme Treatment Studies

Glycosidase treatment studies utilizing DNP-gamma-amino-n-butyric acid have demonstrated the role of carbohydrate moieties in antibody function. Enzyme treatment at pH 7.0 results in molecular weight reductions of 15-25%, with corresponding changes in binding properties and precipitation behavior [2]. These studies provide critical insights into the relationship between carbohydrate modifications and antibody functionality.

Assay Development Parameters

The development of non-precipitating antibody assay systems requires careful optimization of experimental parameters. Studies demonstrate optimal performance under specific conditions: immunodiffusion assays require 18-24 hour incubation periods, while complement fixation assays achieve maximum efficiency at 37°C with 30-minute incubation times [2] [4]. The compound's stability under these conditions ensures consistent assay performance.

| Assay Type | Performance Metric | Optimal Conditions |

|---|---|---|

| Complement Fixation | 80-95% activation | 37°C, 30 min incubation |

| Immunodiffusion | 70-90% precipitation reduction | 18-24 h incubation |

| Functional Analysis | >85% activity retention | pH 7.0, enzyme treatment |

| Binding Kinetics | EC50 values 1-10 nM | 25°C, competitive binding |

Carbohydrate-Mediated Modulation of Antibody Affinity Profiles

The carbohydrate-mediated modulation of antibody affinity profiles using DNP-gamma-amino-n-butyric acid represents a sophisticated approach to understanding and manipulating antibody-antigen interactions. This methodology exploits the unique properties of carbohydrate structures to enhance binding specificity and affinity [5] [6] [7].

Oligosaccharide-Mediated Binding Enhancement

Research demonstrates that DNP-gamma-amino-n-butyric acid can facilitate oligosaccharide-mediated binding enhancement, achieving up to 50-fold increases in antigen presentation efficiency [5]. The compound's ability to interact with carbohydrate structures enables targeted delivery of antigens to specific cellular receptors, particularly dendritic cell-expressed lectins. These interactions result in enhanced presentation of antigenic peptides to both CD4+ and CD8+ T cells.

Glycan-Dependent Affinity Modulation

Studies utilizing DNP-gamma-amino-n-butyric acid in glycan-dependent affinity modulation have revealed affinity changes ranging from 2-30 fold, depending on the specific carbohydrate structures involved [6]. The compound's interactions with glycan moieties enable fine-tuning of antibody binding properties, allowing for optimization of therapeutic antibody efficacy. These interactions are particularly significant in the context of Fc gamma receptor binding, where carbohydrate modifications can dramatically alter antibody function.

Lectin Interaction Studies

DNP-gamma-amino-n-butyric acid enables detailed analysis of lectin interactions with binding specificity exceeding 90% [5]. These studies demonstrate that carbohydrate modifications can significantly influence antibody recognition patterns and binding kinetics. The compound's ability to modulate lectin interactions provides insights into the mechanisms of carbohydrate-mediated immune recognition.

Carbohydrate-Antibody Interaction Mechanisms

The mechanisms underlying carbohydrate-mediated modulation involve complex interactions between carbohydrate structures and antibody binding sites. Research demonstrates that specific oligosaccharide configurations can enhance binding through multiple mechanisms: direct carbohydrate-antibody interactions, altered antibody conformation, and enhanced presentation of antigenic determinants [6] [7]. These mechanisms contribute to the observed enhancement in binding affinity and specificity.

Optimization of Carbohydrate-Mediated Effects

Optimization studies reveal that carbohydrate-mediated effects are highly dependent on specific experimental conditions. Carbohydrate conjugation studies performed at room temperature demonstrate optimal binding enhancement of 5-50 fold, while glycan binding studies conducted at 4°C achieve lectin binding specificity exceeding 90% [5]. The compound's stability under these varied conditions ensures reproducible results across different experimental protocols.

| Carbohydrate Parameter | Enhancement Factor | Specificity |

|---|---|---|

| Oligosaccharide Binding | 50-fold presentation increase | >90% lectin specificity |

| Glycan Interaction | 2-30 fold affinity change | >95% binding specificity |

| Lectin Recognition | 5-50 fold enhancement | >90% recognition specificity |

| Carbohydrate Conjugation | 10-fold binding improvement | >85% functional retention |